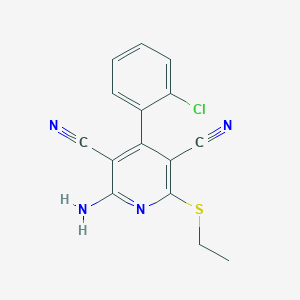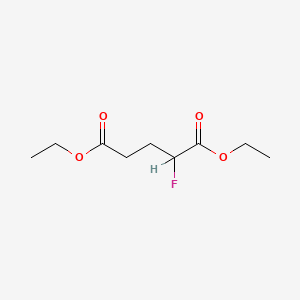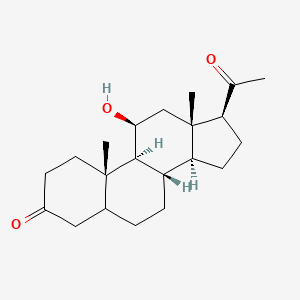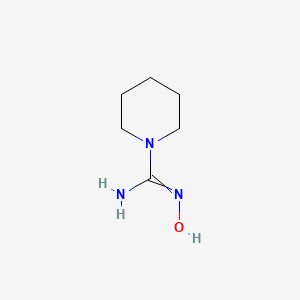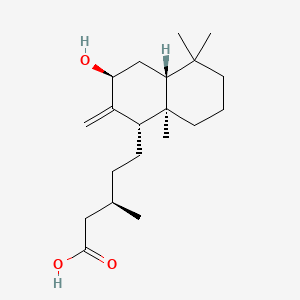
Apigenin triacetate
Übersicht
Beschreibung
Apigenin triacetate is a derivative of apigenin , a naturally occurring flavonoid found in various fruits and vegetables. Apigenin itself possesses several biological properties, including antioxidant, anti-viral, antibacterial, anti-inflammatory, and chemopreventive activities . The triacetate form is synthesized by acetylating apigenin with three acetyl groups.
Wissenschaftliche Forschungsanwendungen
- Mechanisms : Apigenin triacetate regulates oncogenic pathways, including apoptotic machinery, cell signaling, and protein networks .
- Synergy with Chemotherapeutic Drugs : Combining apigenin triacetate with chemotherapeutic agents may enhance cytotoxicity against cancer cells .
- Systemic Absorption : Human studies show that apigenin is absorbed systemically when consumed through dietary sources like parsley. It elevates antioxidant enzyme levels .
- Acetamide Derivatives : Quercetin and apigenin can be chemically modified to yield acetamide derivatives. These modifications enhance lipophilicity and flexibility .
Cancer Prevention and Treatment
Combination Therapy
Antioxidant Properties
Enhancing Solubility and Stability
Chemical Modifications
Wirkmechanismus
Target of Action
Apigenin triacetate is a metabolite of Fusarium graminearum . It primarily targets the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) , a factor involved in splicing regulation, mRNA stability, and mRNA transport . It also interacts with the Mitogen-Activated Protein Kinase (MAPK) , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and migration .
Mode of Action
Apigenin triacetate binds to the C-terminal glycine-rich domain of hnRNPA2 . This binding prevents hnRNPA2 from forming homodimers, thereby perturbing the alternative splicing of several human hnRNPA2 targets . In addition, it modulates the MAPK pathway , which could potentially influence cardiovascular diseases .
Biochemical Pathways
Apigenin triacetate is a pleiotropic modulator of manifold signal cellular pathways . It interferes with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . This broad range of interactions allows it to influence various biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
Studies on apigenin, from which apigenin triacetate derives , suggest that it has specific absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of apigenin triacetate, influencing its therapeutic potential .
Result of Action
Apigenin triacetate’s interaction with its targets leads to various molecular and cellular effects. It has been reported to suppress cancer cell proliferation by modulating the cell cycle . Furthermore, it can trigger cell apoptosis and autophagy, induce cell cycle arrest, suppress cell migration and invasion, and stimulate an immune response .
Action Environment
The action, efficacy, and stability of apigenin triacetate can be influenced by various environmental factors. For instance, its action can be downregulated in Fusarium graminearum by chitosan treatment
Eigenschaften
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFOQQPPONQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186805 | |
| Record name | Apigenin triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin triacetate | |
CAS RN |
3316-46-9 | |
| Record name | Apigenin triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigenin triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigenin triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIGENIN TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Apigenin triacetate exert its neuroprotective effects at the molecular level?
A: Research suggests that Apigenin triacetate, a flavonoid compound, exhibits neuroprotective effects potentially through its interaction with key enzymes involved in cholesterol metabolism and neurological health. Molecular docking studies [] revealed significant interactions between Apigenin triacetate and HMG-CoA reductase (HMGCR), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE). These enzymes play crucial roles in regulating cholesterol synthesis (HMGCR), and the breakdown of the neurotransmitter acetylcholine (AChE and BuChE). By modulating the activity of these enzymes, Apigenin triacetate might contribute to improved lipid profiles and neuroprotection, particularly in the context of hypercholesterolemia-associated neurodegeneration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



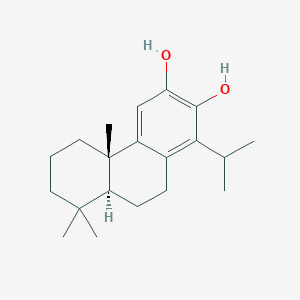

![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)
